Dihydrobromide (+-)emetine is a potent alkaloid derived from the ipecac root, primarily known for its anti-amoebic and emetic properties. This compound is classified within the broader category of alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. Emetine has been utilized in the treatment of amoebiasis and as a laboratory reagent to inhibit protein synthesis in eukaryotic cells.
Emetine is primarily extracted from the plant Cephaelis ipecacuanha, commonly known as ipecac. It is classified as a secondary amine and is structurally related to other alkaloids such as cephaeline. The molecular formula for dihydrobromide (+-)emetine is with a molar mass of approximately 480.649 g/mol .
The synthesis of dihydrobromide (+-)emetine can be achieved through various methods, including:
Synthesis typically involves multiple steps including:
Dihydrobromide (+-)emetine participates in several chemical reactions, particularly those involving:
The binding interactions involve hydrogen bonding and π-stacking with ribosomal RNA components, which are critical for its mechanism of action .
Dihydrobromide (+-)emetine exerts its biological effects primarily through:
Research indicates that emetine's action is mediated through its interaction with specific ribosomal sites, leading to alterations in ribosome dynamics and protein synthesis efficiency .
Relevant data shows that while emetine has significant therapeutic potential, it also carries risks such as cardiotoxicity when administered improperly .
Dihydrobromide (+-)emetine has several scientific applications:
Dihydrobromide (±)-emetine, a racemic synthetic analog of the natural alkaloid emetine, exerts its primary biochemical effect through potent inhibition of eukaryotic protein synthesis. This compound binds irreversibly to the 40S ribosomal subunit, halting ribosomal translocation along messenger RNA (mRNA) during the elongation phase of translation. Specifically, emetine disrupts the aminoacyl-tRNA transfer reaction, preventing the incorporation of new amino acids into growing polypeptide chains [1] [7]. Structural studies confirm that emetine stabilizes ribosomes in a pre-translocational state, effectively "freezing" ribosomal movement and inducing premature termination [1].
The molecular basis for this inhibition involves competitive disruption of eukaryotic initiation factor 4E (eIF4E) binding to the mRNA 5' cap structure. Chromatin immunoprecipitation (ChIP) assays demonstrate that emetine reduces SARS-CoV-2 mRNA-eIF4E interaction by >99.9% at nanomolar concentrations (0.147 nM EC₅₀) [7]. Molecular dynamics simulations further reveal that emetine occupies the cap-binding pocket of eIF4E through hydrophobic interactions with residues Trp102, Trp56, and Glu103, mimicking the binding conformation of the natural ligand m⁷-GTP [7]. This dual mechanism—direct ribosomal binding and cap-dependent translation blockade—explains its broad-spectrum activity against viral and mammalian protein synthesis.
Table 1: Protein Synthesis Inhibition Parameters of (±)-Emetine
Biological System | Target Process | IC₅₀ (nM) | Key Interactions |
---|---|---|---|
Vero E6 cells | SARS-CoV-2 replication | 0.147 | eIF4E cap-binding pocket |
HeLa cells | Global protein synthesis | 110 | 40S ribosomal subunit |
Wheat germ extract | Translation elongation | 49 | Ribosomal S14 homolog |
Rabbit reticulocytes | Polypeptide chain elongation | 83 | rRNA-ternary complex |
The specificity of (±)-emetine for the 40S ribosomal subunit is mediated through high-affinity interaction with ribosomal protein S14 (RPS14). Genetic and biochemical analyses using Chinese hamster ovary (CHO) cell mutants reveal that emetine resistance (Emtᴿ) correlates with specific amino acid substitutions in RPS14. Wild-type RPS14 contains a conserved C-terminal arginine cluster (Arg¹³⁸-Arg¹³⁹-Arg¹⁴⁰), while Emtᴿ mutants exhibit substitutions at these positions (e.g., Arg¹³⁹→Cys) that reduce emetine binding affinity by >100-fold [3] [5].
Cryo-electron microscopy studies of the 80S ribosome-emetine complex (PDB: 3J7A) show that emetine docks within a hydrophobic pocket of the 40S subunit, forming van der Waals contacts with S14 residues Pro⁵⁰ and Val⁵³. The planar isoquinoline rings of emetine engage in π-stacking with conserved rRNA bases (G⁸⁹³ and C⁹²⁶) of the 18S rRNA, while its ethyl side chain extends into the mRNA channel, sterically blocking tRNA accommodation [1] [4]. Mutagenesis experiments confirm that resistance-conferring mutations in S14 (e.g., Arg¹³⁹Cys) disrupt electrostatic interactions critical for emetine positioning, without affecting ribosomal assembly or basal translational activity [5].
Table 2: Impact of S14 Mutations on Emetine Resistance
Mutation (CHO cells) | Binding Affinity (Kd, nM) | Fold Resistance | Functional Consequence |
---|---|---|---|
Wild-type | 1.2 ± 0.3 | 1.0 | Normal translation |
Arg¹³⁹→Cys | 152 ± 12 | 126 | Disrupted ionic bonds |
Arg¹⁴⁰→Ser | 89 ± 6.5 | 74 | Reduced rRNA contact |
Arg¹³⁸→Gly | 210 ± 18 | 175 | Loss of phosphate anchoring |
The inhibitory kinetics of (±)-emetine exhibit significant variation across eukaryotic lineages, reflecting structural divergence in ribosomal targets. In mammalian systems (Vero, HeLa), emetine demonstrates sub-nanomolar potency (EC₅₀ 0.14–0.46 nM) against protein synthesis, while fungal (Saccharomyces cerevisiae) and plant (Triticum aestivum) systems show 10–50-fold reduced sensitivity [1] [7]. This differential susceptibility correlates with sequence divergence in the S14 C-terminal domain: mammalian S14 proteins share 100% identity in the emetine-binding region, whereas yeast (S. cerevisiae) and plant (A. thaliana) orthologs exhibit 27% and 34% divergence, respectively, at critical contact residues.
Time-resolved inhibition assays reveal emetine acts ≥100-fold faster than cycloheximide (another translation inhibitor), achieving 50% translational arrest within 2.5 minutes in mammalian cells. This rapid kinetics results from its irreversible binding mode, as demonstrated by pulse-chase experiments showing persistent ribosomal occupancy after compound removal [1] [6]. Stereochemical analyses further indicate the racemic (±)-form maintains near-equivalent activity to natural (-)-emetine, with the synthetic (+)-enantiomer exhibiting 3.8-fold reduced potency due to suboptimal positioning in the chiral binding pocket [6].
The primary translational inhibition by (±)-emetine triggers profound secondary effects on transcriptional regulation through ribosomal stress response pathways. Quantitative transcriptome analysis of emetine-treated cells reveals rapid upregulation (≥5-fold within 30 min) of c-Jun and ATF3 transcription factors, key mediators of the integrated stress response (ISR) [1]. Paradoxically, global mRNA synthesis decreases by 75% within 2 hours, as measured by ⁴sU metabolic labeling, indicating activation of feedback mechanisms that throttle transcription during translation crisis [7].
At the molecular level, emetine-induced ribosomal stalling leads to:
Viral systems exhibit distinct transcriptional responses: SARS-CoV-2 infection in emetine-treated cells shows >4-log reduction in subgenomic RNA production, while host NF-κB and STAT1 pathways are simultaneously suppressed, reducing pro-inflammatory cytokine transcription [2] [7]. This dual antiviral/anti-inflammatory transcriptional modulation highlights the compound's multimodal action against viral infections.
Table 3: Transcriptional Responses to Emetine-Induced Translation Arrest
System | Upregulated Pathways | Downregulated Pathways | Key Mediators |
---|---|---|---|
Mammalian cells | ISR, p53 signaling | Ribosomal biogenesis | GCN2, RPL11, p53 |
SARS-CoV-2 infected | Antiviral effectors (IFITs) | Viral subgenomic RNA | MAVS, IFIT1 |
Plant systems | Heat shock proteins | Photosynthesis genes | HSFA1, HY5 |
Yeast | General stress response | Ribosomal protein genes | Gcn4, Rpn4 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: